

# Spectroscopic Analysis of Faropenem Sodium: A Technical Guide for Structural Elucidation

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## Compound of Interest

Compound Name: Faropenem sodium

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This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation of **Faropenem sodium**, a broad-spectrum  $\beta$ -lactam antibiotic. The following sections detail the characteristic spectral data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols.

## Introduction to Faropenem Sodium

**Faropenem sodium** is an orally active antibiotic belonging to the penem class.<sup>[1]</sup> Its structure features a fused  $\beta$ -lactam and a tetrahydrofuran ring, which are key to its antibacterial activity. <sup>[2]</sup> The molecular formula of **Faropenem sodium** is  $C_{12}H_{14}NNaO_5S$ , with a molecular weight of approximately 307.30 g/mol. <sup>[2]</sup> Accurate structural confirmation and purity assessment are critical for its use as a therapeutic agent, necessitating the use of various spectroscopic methods.

## Spectroscopic Data and Structural Correlation

The structural integrity of **Faropenem sodium** can be thoroughly examined through a combination of spectroscopic techniques. Each method provides unique insights into the different functional groups and the overall molecular architecture.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in identifying the chromophoric systems within the **Faropenem sodium** molecule. The conjugated double bond system in the penem ring system is primarily responsible for its UV absorbance.

Table 1: UV-Visible Spectroscopic Data for **Faropenem Sodium**

Parameter	Value	Solvent	Reference(s)
$\lambda_{\text{max}}$ 1	300 nm	Methanol	[3][4]
$\lambda_{\text{max}}$ 2	306 nm	Water	[2][5]

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in **Faropenem sodium**. The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Table 2: Infrared (IR) Spectroscopic Data for **Faropenem Sodium**

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group	Reference(s)
3429	O-H Stretch	Hydroxyl group	
~2950	C-H Stretch	Alkyl groups	
1765	C=O Stretch (Asymmetric)	$\beta$ -Lactam ring	
1607	C=O Stretch (Symmetric)	Carboxylate (COO <sup>-</sup> )	
~1400-1000	C-O Stretch, C-N Stretch, C-C Stretch	Fingerprint Region	

Note: While specific peak assignments for the full spectrum of **Faropenem sodium** are not widely available in the public domain, the provided data is based on characteristic vibrational frequencies for its known functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of **Faropenem sodium**, confirming the connectivity and stereochemistry of the molecule.

The  $^{13}\text{C}$  NMR spectrum displays distinct signals for each unique carbon atom in the **Faropenem sodium** molecule.

Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for **Faropenem Sodium**

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment (Tentative)
178.56	Carboxylate Carbon ( $\text{COO}^-$ )
168.83	$\beta$ -Lactam Carbonyl Carbon
155.41	$\text{C}=\text{C}$ ( $\alpha$ to $\text{COO}^-$ )
127.66	$\text{C}=\text{C}$ ( $\beta$ to $\text{COO}^-$ )
77.48	$\text{C}-\text{O}$ (Tetrahydrofuran)
72.27	$\text{C}-\text{O}$ (Tetrahydrofuran)
71.29	C-6
67.47	C-1'
64.81	C-5
35.87	$\text{CH}_2$ (Tetrahydrofuran)
28.38	$\text{CH}_2$ (Tetrahydrofuran)
22.81	$\text{CH}_3$

Note: The assignments are based on the provided chemical shifts and the known structure of **Faropenem sodium**.

The  $^1\text{H}$  NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 4: Expected  $^1\text{H}$  NMR Spectroscopic Data for **Faropenem Sodium**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Proton Assignment (Tentative)
~1.2	Doublet	3H	$\text{CH}_3$
~1.8-2.2	Multiplet	4H	$\text{CH}_2$ (Tetrahydrofuran)
~3.6-4.2	Multiplet	4H	C-6-H, C-1'-H, O- $\text{CH}_2$ (THF)
~5.4	Multiplet	1H	C-5-H
~5.8	Multiplet	1H	O-CH (THF)

Note: A detailed, experimentally verified  $^1\text{H}$  NMR spectrum for **Faropenem sodium** with complete assignments is not readily available in the public domain. The data presented are expected chemical shift ranges and multiplicities based on the known structure and general principles of  $^1\text{H}$  NMR spectroscopy for similar compounds.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **Faropenem sodium** and to gain structural information through the analysis of its fragmentation patterns.

Table 5: Mass Spectrometry Data for **Faropenem Sodium**

Parameter	Value	Method
Molecular Formula	C <sub>12</sub> H <sub>14</sub> NNaO <sub>5</sub> S	-
Molecular Weight	307.3 g/mol	-
[M+H] <sup>+</sup> (as Faropenem)	286.07	ESI-MS (Positive)
[M-Na+2H] <sup>+</sup> (as Faropenem)	286.07	ESI-MS (Positive)
[M-Na] <sup>-</sup> (as Faropenem)	284.05	ESI-MS (Negative)

Note: Detailed fragmentation data for **Faropenem sodium** is not widely published. The expected fragmentation would involve cleavage of the  $\beta$ -lactam ring, loss of side chains, and fragmentation of the tetrahydrofuran ring.

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Faropenem sodium**.

### UV-Visible Spectrophotometry

Objective: To determine the absorption maxima ( $\lambda_{\text{max}}$ ) of **Faropenem sodium**.

Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

Reagents and Materials:

- **Faropenem Sodium** reference standard
- Methanol (HPLC grade) or Purified Water
- Volumetric flasks and pipettes

Procedure:

- **Standard Stock Solution Preparation:** Accurately weigh about 10 mg of **Faropenem sodium** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent (methanol or water) to obtain a concentration of 100  $\mu\text{g/mL}$ .

- Working Standard Solution Preparation: Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the same solvent to get a concentration of 10  $\mu\text{g/mL}$ .<sup>[3]</sup>
- Blank Preparation: Use the same solvent (methanol or water) as the blank.
- Spectral Scanning: Scan the working standard solution from 400 nm to 200 nm against the blank.
- Determination of  $\lambda_{\text{max}}$ : Record the wavelength(s) of maximum absorbance.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **Faropenem sodium** for the identification of its functional groups.

Instrumentation: A Fourier-Transform Infrared spectrophotometer.

Method: Potassium Bromide (KBr) Disc Method

Reagents and Materials:

- **Faropenem Sodium** reference standard
- Potassium Bromide (IR grade), dried
- Mortar and pestle
- Hydraulic press and die set

Procedure:

- Sample Preparation: Triturate 1-2 mg of **Faropenem sodium** with approximately 200 mg of dry KBr in a mortar until a fine, uniform powder is obtained.
- Pellet Formation: Transfer a portion of the mixture to a die and press under high pressure (approximately 8-10 tons) for a few minutes to form a transparent or translucent pellet.

- **Background Spectrum:** Place the empty pellet holder in the sample compartment and record the background spectrum.
- **Sample Spectrum:** Place the KBr pellet containing the sample in the sample holder and record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Identify and assign the characteristic absorption bands to the corresponding functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the complete structural elucidation of **Faropenem sodium**.

**Instrumentation:** A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

**Reagents and Materials:**

- **Faropenem Sodium** reference standard
- Deuterated solvent (e.g., Deuterium Oxide -  $\text{D}_2\text{O}$ , or Deuterated Methanol -  $\text{CD}_3\text{OD}$ )
- NMR tubes

**Procedure:**

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Faropenem sodium** in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
- **Instrument Setup:** Tune and shim the spectrometer to obtain a homogeneous magnetic field.
- **$^1\text{H}$  NMR Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the  $^{13}\text{C}$  NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

- **Data Processing and Analysis:** Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the  $^1\text{H}$  NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both spectra to the respective protons and carbons in the **Faropenem sodium** structure.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and study the fragmentation pattern of **Faropenem sodium**.

**Instrumentation:** A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS), with an Electrospray Ionization (ESI) source.

**Reagents and Materials:**

- **Faropenem Sodium** reference standard
- Methanol or Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (for mobile phase acidification)

**Procedure:**

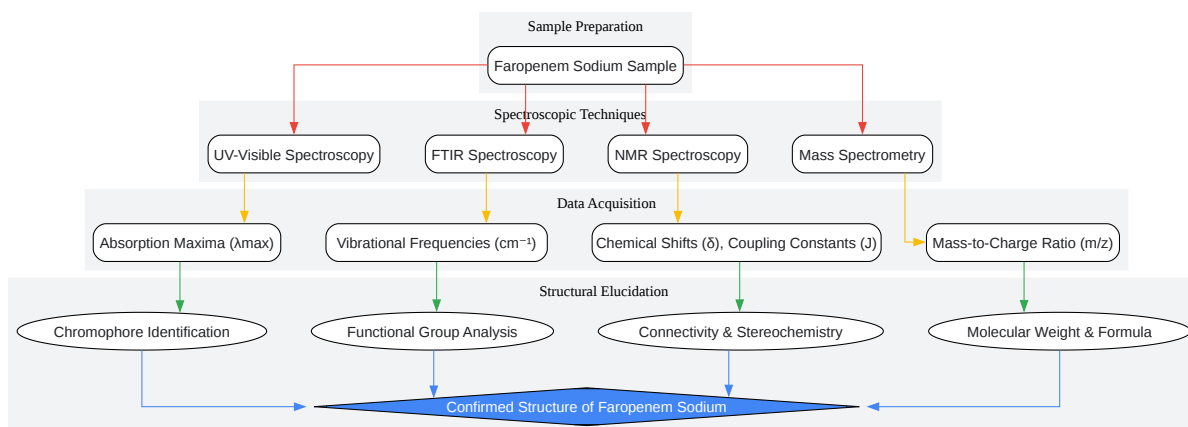
- **Sample Preparation:** Prepare a dilute solution of **Faropenem sodium** (e.g., 1-10  $\mu\text{g/mL}$ ) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
- **LC-MS System Setup:**
  - **Liquid Chromatography:** Use a suitable C18 column. The mobile phase can be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  - **Mass Spectrometry:** Set the ESI source to either positive or negative ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.



- **Data Acquisition:** Inject the sample into the LC-MS system. Acquire mass spectra over an appropriate  $m/z$  range (e.g., 50-500). For fragmentation studies, perform MS/MS analysis by selecting the parent ion of interest and applying collision-induced dissociation (CID).
- **Data Analysis:** Analyze the full scan mass spectrum to identify the molecular ion peak. Analyze the MS/MS spectrum to identify the fragment ions and propose a fragmentation pathway consistent with the structure of **Faropenem sodium**.

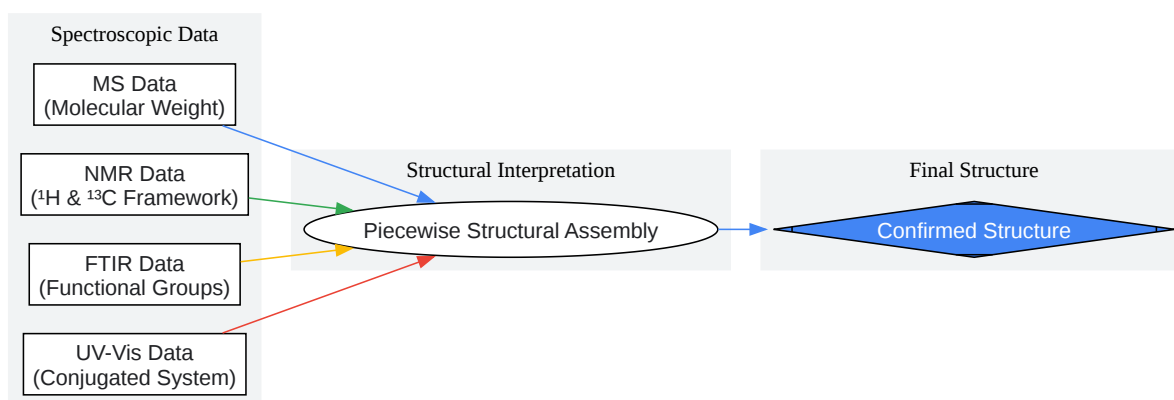
## Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of **Faropenem sodium**.



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Figure 1: Overall workflow for the spectroscopic analysis and structural elucidation of **Faropenem sodium**.



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Figure 2: Logical pathway for integrating data from different spectroscopic techniques for structural confirmation.

## Conclusion

The structural elucidation of **Faropenem sodium** is a critical component of its quality control and regulatory approval. A combination of UV-Visible, FTIR, NMR, and Mass Spectrometry provides a comprehensive analytical toolkit for the unambiguous confirmation of its molecular structure. While a complete public domain dataset for all spectroscopic aspects of **Faropenem sodium** is not available, the data presented in this guide, supplemented with established principles of spectroscopic analysis for related compounds, provides a robust framework for its characterization. The detailed experimental protocols offer a practical guide for researchers and scientists involved in the analysis of **Faropenem sodium** and other  $\beta$ -lactam antibiotics.

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